



# toxicological studies and safety data for tributyl phosphate

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## Tributyl Phosphate: A Toxicological and Safety Assessment

A Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Tributyl phosphate (TBP), an organophosphorus compound with the chemical formula (CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>O)<sub>3</sub>PO, is widely utilized as a plasticizer, solvent, and flame retardant.[1] Its prevalence in industrial and consumer products necessitates a thorough understanding of its toxicological profile and safety data for risk assessment and management. This technical guide provides an in-depth review of the existing toxicological literature on TBP, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

## **Acute Toxicity**

**Tributyl phosphate** exhibits low to moderate acute toxicity following oral and dermal exposure. The primary effects of acute overexposure can include irritation to the skin, eyes, and respiratory tract.[2] Ingestion may lead to gastrointestinal irritation with symptoms such as abdominal pain, nausea, and diarrhea.[2]

Table 1: Acute Toxicity of Tributyl Phosphate



| Species    | Route           | Endpoint | Value (mg/kg<br>bw) | Reference |
|------------|-----------------|----------|---------------------|-----------|
| Rat        | Oral            | LD50     | 1390 - 3350         | [3]       |
| Mouse      | Oral            | LD50     | 400 - 1240          | [3]       |
| Rabbit     | Dermal          | LD50     | >3100               | [3][4]    |
| Guinea Pig | Dermal          | LD50     | 9700 - 19400        | [3]       |
| Rat        | Inhalation (6h) | LC50     | >4.2 mg/L           | [3]       |

## Experimental Protocols: Acute Oral Toxicity (Limit Test - OECD 423)

The acute oral toxicity of TBP is often assessed using a limit test, following OECD Guideline 423.[5]

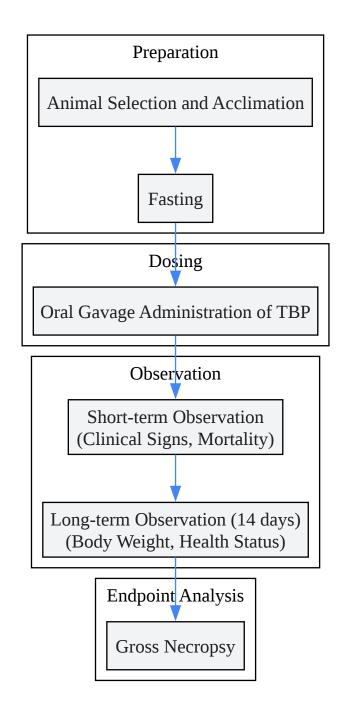
Objective: To determine if a substance causes mortality at a defined dose level.

#### Methodology:

- Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[6]
- Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimated for at least 5 days.[6]
- Fasting: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[7]
- Dose Administration: A single dose of TBP (e.g., 2000 mg/kg body weight) is administered by oral gavage.[5] The substance is often suspended in a vehicle like corn oil.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[7][9]
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.



Workflow for Acute Oral Toxicity Testing:



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Acute Oral Toxicity Experimental Workflow.

## **Subchronic and Chronic Toxicity**



Repeated dose studies in rodents have consistently identified the liver, kidney, and urinary bladder as target organs for TBP toxicity.[3]

Table 2: Subchronic and Chronic Toxicity of Tributyl Phosphate

| Species | Duration  | Route   | NOAEL                                                                    | LOAEL                                                             | Effects<br>Observed                                                    | Referenc<br>e |
|---------|-----------|---------|--------------------------------------------------------------------------|-------------------------------------------------------------------|------------------------------------------------------------------------|---------------|
| Rat     | 90 days   | Dietary | -                                                                        | 50<br>mg/kg/day                                                   | Urinary bladder hyperplasia , mononucle ar cell infiltration.          | [10]          |
| Rat     | 2 years   | Dietary | 200 ppm (9<br>mg/kg/day<br>males, 12<br>mg/kg/day<br>females)            | 700 ppm<br>(33<br>mg/kg/day<br>males, 42<br>mg/kg/day<br>females) | Urinary<br>bladder<br>hyperplasia<br>and<br>papillomas.                | [11]          |
| Mouse   | 18 months | Dietary | 150 ppm<br>(24.1<br>mg/kg/day<br>males,<br>28.9<br>mg/kg/day<br>females) | 1000 ppm                                                          | Increased liver weights, hepatocell ular adenomas (males at 3500 ppm). | [3][12]       |

# Experimental Protocols: 90-Day Subchronic Oral Toxicity Study in Rodents (OECD 408)

Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.



#### Methodology:

- Animal Selection: Young, healthy rodents (typically rats) are used.[13]
- Dose Groups: At least three dose levels and a concurrent control group are used, with a minimum of 10 males and 10 females per group.[14]
- Administration: TBP is administered daily, typically mixed in the diet or via gavage, for 90 days.[14]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[14]
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.[13]
- Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.[13]

### Carcinogenicity

**Tributyl phosphate** is considered a non-genotoxic carcinogen.[15] Carcinogenicity studies in rats have shown an increased incidence of urinary bladder tumors at high doses.[11] In mice, an increased incidence of liver tumors has been observed in males at high concentrations.[12] The mechanism of bladder tumor formation is believed to be related to sustained urothelial cytotoxicity and regenerative hyperplasia rather than direct genotoxic effects.[15][16]

Table 3: Carcinogenicity of Tributyl Phosphate



| Species                     | Duration  | Route   | Dose<br>Levels               | Tumor<br>Site      | Findings                                                                                | Referenc<br>e |
|-----------------------------|-----------|---------|------------------------------|--------------------|-----------------------------------------------------------------------------------------|---------------|
| Rat<br>(Sprague-<br>Dawley) | 2 years   | Dietary | 0, 200,<br>700, 3000<br>ppm  | Urinary<br>Bladder | Increased incidence of papillomas and transitional cell carcinomas at 700 and 3000 ppm. | [11]          |
| Mouse<br>(CD-1)             | 18 months | Dietary | 0, 150,<br>1000, 3500<br>ppm | Liver              | Significantly increased incidence of hepatocellular adenomas in males at 3500 ppm.      | [12]          |

## Genotoxicity

The available evidence from a battery of in vitro and in vivo assays indicates that **tributyl phosphate** is not genotoxic.[3][11]

Table 4: Genotoxicity of Tributyl Phosphate



| Assay                                       | Test System                             | Metabolic<br>Activation | Result   | Reference |
|---------------------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Ames Test                                   | Salmonella<br>typhimurium               | With and without        | Negative | [17]      |
| In vitro<br>Mammalian Cell<br>Gene Mutation | Mouse<br>Lymphoma<br>L5178Y cells       | With and without        | Negative | [3]       |
| In vitro Chromosomal Aberration             | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without        | Negative | [4]       |

# Experimental Protocols: In Vitro Mammalian Cell Gene Mutation Test (OECD 476/490)

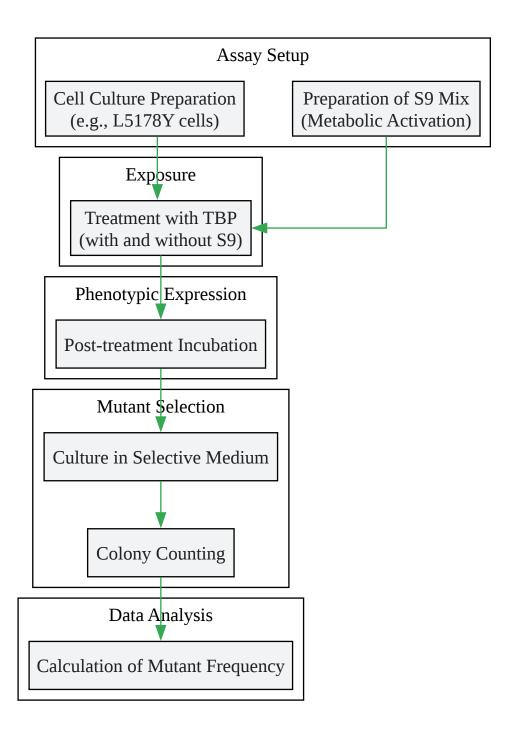
Objective: To detect gene mutations induced by chemical substances in cultured mammalian cells.[18]

#### Methodology:

- Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or CHO cells.
   [17][19]
- Exposure: Cells are exposed to at least four concentrations of TBP, with and without an exogenous metabolic activation system (S9 mix), for a suitable period (e.g., 3-6 hours).[17] [19]
- Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.[18]
- Mutant Selection: Cells are then cultured in a selective medium (e.g., containing trifluorothymidine for the TK locus) to identify and quantify mutant colonies.[19]
- Data Analysis: Mutant frequency is calculated and compared to concurrent negative and positive controls.[18]



Workflow for In Vitro Mammalian Cell Gene Mutation Test:



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In Vitro Gene Mutation Test Workflow.

## **Reproductive and Developmental Toxicity**



Developmental toxicity, such as reduced fetal/pup body weight, has been observed in studies with TBP, but generally at doses that also cause maternal toxicity.[3] A two-generation reproductive toxicity study in rats showed no effects on reproductive performance.[3][20]

Table 5: Reproductive and Developmental Toxicity of Tributyl Phosphate

| Species | Study Type         | NOAEL<br>(Developme<br>ntal)                 | NOAEL<br>(Maternal) | Key<br>Findings                                                                                                                                    | Reference |
|---------|--------------------|----------------------------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Two-<br>Generation | ~200 ppm                                     | <200 ppm            | Reduced pup<br>body weights<br>at 700 and<br>3000 ppm,<br>associated<br>with maternal<br>toxicity. No<br>effects on<br>reproductive<br>parameters. | [20]      |
| Rat     | Teratology         | -                                            | 62.5<br>mg/kg/day   | Reduced fetal<br>body weight<br>and skeletal<br>abnormalities<br>at maternally<br>toxic doses.                                                     | [3][21]   |
| Rabbit  | Teratology         | 400<br>mg/kg/day<br>(highest dose<br>tested) | -                   | No<br>development<br>al effects<br>observed.                                                                                                       | [3]       |

# Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)

Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[22]



#### Methodology:

- Parental (F0) Generation: Weanling male and female rats are administered TBP in the diet for a pre-mating period (e.g., 10 weeks).[3][20]
- Mating: Animals are mated within their respective dose groups.[20]
- Gestation and Lactation: Dosing continues through gestation and lactation.
- First Filial (F1) Generation: Offspring are evaluated for viability, growth, and development. A selection of F1 animals is then raised to adulthood and mated to produce the F2 generation, while continuing on the test diet.[20][23]
- Endpoints: Parameters evaluated include mating, fertility, gestation length, litter size, pup survival, and pup body weight. Parental animals and selected offspring are subjected to necropsy and histopathology.[22]

### **Neurotoxicity**

Studies in several species have shown that **tributyl phosphate** has a low potential for neurotoxicity.[3] Acute high doses have been associated with transient effects, but TBP is not considered to cause organophosphate-induced delayed neurotoxicity (OPIDN).[8][24]

Table 6: Neurotoxicity of Tributyl Phosphate



| Species | Study Type                     | Dosage                      | Findings                                                                                                                               | Reference |
|---------|--------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hen     | Acute Delayed<br>Neurotoxicity | LD50 dose                   | No nerve damage or clinical signs of OPIDN.                                                                                            | [24]      |
| Rat     | Acute                          | 100, 325, 1000<br>mg/kg     | Transient changes in grip strength and motor activity at 1000 mg/kg. No neurohistopathol ogical findings.                              | [8]       |
| Rat     | Subchronic (90<br>days)        | 32.5, 100, 325<br>mg/kg/day | No treatment- related effects on motor activity or functional observational battery measurements. No neurohistopathol ogical findings. | [8]       |

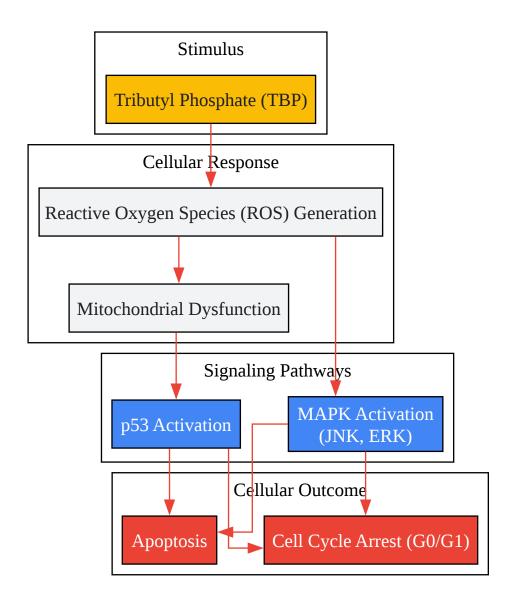
## **Mechanism of Toxicity: Signaling Pathways**

Recent studies suggest that the toxicity of TBP, particularly at the cellular level, involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest. These effects appear to be mediated through the mitogen-activated protein kinase (MAPK) and p53 signaling pathways.[21][25]

### **TBP-Induced Cytotoxicity Signaling Pathway**

**Tributyl phosphate** exposure can lead to the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling cascades.





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